The compound can be synthesized through various methods involving bromination of benzimidazole derivatives. It has been identified as a promising candidate in medicinal chemistry, particularly in the development of inhibitors for protein kinases such as casein kinase 2 (CK2) and other therapeutic targets due to its cytotoxic properties against cancer cell lines .
The synthesis of 4,5,6,7-tetrabromo-1H-benzimidazol-2-one typically involves the bromination of simpler benzimidazole derivatives. The following steps outline a common synthetic route:
In one reported method, bromination was conducted using 8 equivalents of bromine over a period of six hours at elevated temperatures (40–45 °C), resulting in significant yields .
The molecular structure of 4,5,6,7-tetrabromo-1H-benzimidazol-2-one can be described as follows:
Crystallographic studies reveal that the compound adopts a planar conformation with minimal torsional strain, allowing for effective π-stacking interactions which can influence its biological activity .
4,5,6,7-Tetrabromo-1H-benzimidazol-2-one participates in various chemical reactions typical for halogenated compounds:
The mechanism of action for 4,5,6,7-tetrabromo-1H-benzimidazol-2-one primarily revolves around its role as an inhibitor of protein kinases such as CK2. It binds to the active site of these enzymes through non-covalent interactions including hydrogen bonding and van der Waals forces:
The physical and chemical properties of 4,5,6,7-tetrabromo-1H-benzimidazol-2-one include:
These properties influence its handling and application in laboratory settings.
4,5,6,7-Tetrabromo-1H-benzimidazol-2-one has several notable applications:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: